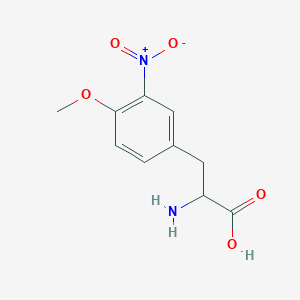

![molecular formula C17H10ClN3S B2479163 3-{4-Chloro-5-phenylthieno[2,3-d]pyrimidin-2-yl}pyridine CAS No. 743453-38-5](/img/structure/B2479163.png)

3-{4-Chloro-5-phenylthieno[2,3-d]pyrimidin-2-yl}pyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“3-{4-Chloro-5-phenylthieno[2,3-d]pyrimidin-2-yl}pyridine” is a chemical compound that belongs to the class of fused heterocyclic systems known as thienopyrimidines . Thienopyrimidines are characterized by various therapeutic activities such as antimicrobial, antitubercular, antifungal, antiviral, anti-avian influenza, anti-inflammatory, antidiabetic, antioxidant, and anticancer .

Synthesis Analysis

The synthesis of thienopyrimidines involves several steps. When heated under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives . In the presence of an activated CH2 group (e.g., PhCH2) in the amide moiety, the cyclization involves this group and the acetyl carbonyl giving rise to pyrido[2,3-d]pyrimidin-7-one derivatives .Molecular Structure Analysis

The molecular structure of “3-{4-Chloro-5-phenylthieno[2,3-d]pyrimidin-2-yl}pyridine” was confirmed by 1H and 13C NMR spectrometry .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “3-{4-Chloro-5-phenylthieno[2,3-d]pyrimidin-2-yl}pyridine” include cyclization reactions . The cyclization involves the acetyl methyl group and the amide carbonyl moiety .Physical And Chemical Properties Analysis

The physical and chemical properties of “3-{4-Chloro-5-phenylthieno[2,3-d]pyrimidin-2-yl}pyridine” include a density of 1.343±0.06 g/cm3 .Scientific Research Applications

- Researchers have synthesized novel N-pyridine substituted 2-chloro-thieno[2,3-d]pyrimidin-4-amine derivatives and characterized them using NMR spectrometry .

- Although specific studies on this compound are limited, related pyrazolo[3,4-d]pyrimidine derivatives have shown significant inhibitory activity against cancer cells .

Antimicrobial Activity

Antitumor Activity

Anti-Inflammatory Properties

Antioxidant Studies

Enzyme Inhibition Studies

Mechanism of Action

Target of Action

The primary target of 3-{4-Chloro-5-phenylthieno[2,3-d]pyrimidin-2-yl}pyridine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial enzyme involved in cell cycle regulation, particularly the transition from G1 phase to S phase and the progression of the S phase .

Mode of Action

3-{4-Chloro-5-phenylthieno[2,3-d]pyrimidin-2-yl}pyridine interacts with CDK2, inhibiting its activity . This interaction results in the disruption of the cell cycle, preventing the transition from G1 to S phase and halting the progression of the S phase

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle pathway . CDK2 is essential for the transition from G1 to S phase and the progression of the S phase. By inhibiting CDK2, the compound disrupts the normal progression of the cell cycle, leading to cell cycle arrest .

Result of Action

The primary result of the action of 3-{4-Chloro-5-phenylthieno[2,3-d]pyrimidin-2-yl}pyridine is the inhibition of cell proliferation . By disrupting the cell cycle, the compound prevents the cells from dividing and proliferating . This effect is particularly relevant in the context of cancer treatment, where uncontrolled cell proliferation is a hallmark of the disease .

Future Directions

Thienopyrimidines, including “3-{4-Chloro-5-phenylthieno[2,3-d]pyrimidin-2-yl}pyridine”, have shown a wide range of biological activity, making them an important pharmacophore for the development of new drugs . Future research could focus on exploring their potential in various therapeutic applications, including antimicrobial, antitubercular, antifungal, antiviral, anti-avian influenza, anti-inflammatory, antidiabetic, antioxidant, and anticancer activities .

properties

IUPAC Name |

4-chloro-5-phenyl-2-pyridin-3-ylthieno[2,3-d]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H10ClN3S/c18-15-14-13(11-5-2-1-3-6-11)10-22-17(14)21-16(20-15)12-7-4-8-19-9-12/h1-10H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXYHWAQBHXHCJR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CSC3=C2C(=NC(=N3)C4=CN=CC=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H10ClN3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-{4-Chloro-5-phenylthieno[2,3-d]pyrimidin-2-yl}pyridine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(4-chlorophenyl)methyl]-N-methyl-1-(pyridin-2-yl)azetidin-3-amine](/img/structure/B2479081.png)

![N-(2-methyl-5-nitrophenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2479082.png)

![N-(4-chlorophenyl)-2-{5-oxo-2-propyl-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-6-yl}acetamide](/img/structure/B2479084.png)

![N1-(4-methylbenzo[d]thiazol-2-yl)-N2-(pyridin-4-ylmethyl)oxalamide](/img/structure/B2479086.png)

![(Z)-4-(2,5-dioxopyrrolidin-1-yl)-N-(3-ethyl-4,7-dimethoxybenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2479087.png)

![2-[[3-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methyl]imidazo[1,2-a]pyridine](/img/structure/B2479089.png)

![3-Methyl-5-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]-1,2,4-thiadiazole](/img/structure/B2479091.png)

![N-(2-((1H-indol-3-yl)thio)ethyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2479092.png)

![N-[(3-Chloro-5-fluorophenyl)methyl]-N-[1-(oxan-4-yl)ethyl]prop-2-enamide](/img/structure/B2479101.png)

![{8-Chloro-[1,2,4]triazolo[4,3-a]pyridin-3-yl}methanamine dihydrochloride](/img/structure/B2479102.png)